
2',3'-Dideoxycytidine-5'-monophosphate
Descripción general
Descripción
2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) is a synthetic nucleotide analog characterized by the absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar (Figure 1). This structural modification prevents the formation of phosphodiester bonds during DNA synthesis, rendering it a chain-terminating agent . ddCMP is a critical intermediate in the metabolic activation pathway of zalcitabine (ddC), a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy. The compound is synthesized via phosphorylation of 2',3'-dideoxycytidine, often employing methods such as reaction with phosphorus oxychloride followed by purification via ion-exchange chromatography .
ddCMP serves as a precursor to its triphosphate form (ddCTP), which directly inhibits viral reverse transcriptase (RT) by competing with endogenous dCTP for incorporation into nascent DNA strands .
Métodos De Preparación
Chemical Phosphorylation of 2',3'-Dideoxycytidine
Phosphorylation with Phosphorus Oxychloride
The most widely documented method for ddCMP synthesis involves the direct phosphorylation of 2',3'-dideoxycytidine (ddC) using phosphorus oxychloride (POCl₃) in anhydrous trimethylphosphate (TMP). This reaction proceeds under rigorously controlled anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The ddC is dissolved in TMP at a concentration of 0.1 M, and POCl₃ is added dropwise at 0°C with vigorous stirring. The reaction mixture is maintained at 0°C for 4–6 hours, followed by gradual warming to room temperature to complete the phosphorylation .
Key Reaction Parameters:
-
Molar Ratio: A 1:1.2 molar ratio of ddC to POCl₃ ensures complete conversion without over-phosphorylation.
-
Solvent System: Trimethylphosphate acts as both solvent and proton scavenger, enhancing reaction efficiency.
-
Workup: The crude product is precipitated using ice-cold diethyl ether and purified via ion-exchange chromatography to isolate the monophosphate .
This method typically achieves yields of 60–70%, with purity exceeding 95% as confirmed by ³¹P NMR spectroscopy .
Enzymatic Transdideoxyribosylation Followed by Phosphorylation
Microbial Production of 2',3'-Dideoxycytidine
While enzymatic methods for ddCMP synthesis are less common, microbial transdideoxyribosylation offers a substrate-flexible approach. Escherichia coli AJ 2595 has been employed to catalyze the transfer of a dideoxyribose moiety from 2',3'-dideoxyuridine (DDU) to cytosine, forming ddC . The reaction occurs in a phosphate buffer (pH 6.5) at 50°C, with polyethylene glycol enhancing enzyme stability.
Optimized Conditions:
-
Substrate Concentration: 100 mM DDU and 100 mM cytosine.
-
Cofactors: 25 mM potassium phosphate is essential for enzymatic activity.
-
Yield: ~25% ddC after 48 hours, with residual DDU recovered for reuse .
Post-Synthesis Phosphorylation
The enzymatically derived ddC is subsequently phosphorylated using chemical methods (Section 1.1) to yield ddCMP. This hybrid approach combines the selectivity of enzymatic synthesis with the efficiency of chemical phosphorylation.
Phosphoramidate Coupling for Dinucleotide Intermediate Synthesis
Activation with 1,1'-Carbonyldiimidazole (CDI)
Dinucleotide triphosphates are synthesized by coupling ddCMP with another nucleotide phosphate, typically via phosphoramidate intermediates. The 5'-monophosphate group of ddCMP is activated using CDI in dimethylformamide (DMF), forming a reactive imidazolide intermediate . This intermediate reacts with a second nucleotide (e.g., adenosine monophosphate) to form a dinucleotide phosphoramidate.
Critical Steps:
-
Anhydrous Conditions: Molecular sieves are used to maintain dryness, preventing hydrolysis of the imidazolide.
-
Stoichiometry: A 1:1.5 ratio of ddCMP to CDI ensures complete activation.
-
Purification: Silica gel chromatography removes unreacted starting materials, yielding the dinucleotide with 72% efficiency .
While this method is primarily used for dinucleotide synthesis, it highlights the adaptability of ddCMP in complex oligonucleotide preparations.
Protection-Dephosphorylation Strategies
Fmoc-Mediated Protection of the 3'-Amino Group
In multi-step syntheses, the 3'-amino group of ddC is protected using fluorenylmethyloxycarbonyl (Fmoc) to prevent undesired side reactions during phosphorylation. The Fmoc-protected ddC is phosphorylated as described in Section 1.1, followed by deprotection using piperidine in dimethyl sulfoxide (DMSO) .
Advantages:
-
Selectivity: Protection ensures phosphorylation occurs exclusively at the 5'-hydroxyl.
-
Yield Stability: Deprotection under mild conditions preserves the integrity of the monophosphate group, maintaining yields above 65% .
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Anhydrous Reaction Management
The sensitivity of phosphorylating agents to moisture necessitates stringent anhydrous protocols. Molecular sieves and inert atmospheres (N₂ or Ar) are critical in large-scale syntheses .
Scalability of Enzymatic Methods
While microbial transdideoxyribosylation avoids harsh chemicals, its low yield (25%) and long incubation times (48 hours) limit industrial applicability. Strain engineering and directed evolution could enhance enzymatic efficiency .
Análisis De Reacciones Químicas
Tipos de reacciones
2’,3’-Dideoxycitidina-5’-Monofosfato sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Varios nucleófilos dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Synthesis : ddCMP serves as a precursor in the synthesis of more complex nucleoside analogues.
- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, which are essential for developing new compounds.
Biology
- Cellular Processes : Research indicates that ddCMP influences DNA and RNA biosynthesis, crucial for cell growth and division. In vitro studies have shown that it can inhibit cell proliferation, particularly in rapidly dividing cells.
- Mitochondrial Toxicity : Studies have demonstrated that ddCMP can cause mitochondrial toxicity, leading to depletion of mitochondrial DNA (mtDNA) and impaired bioenergetics in cell lines such as HepaRG cells .
Medicine
- Antiviral Properties : ddCMP has been investigated for its efficacy against retroviruses. Its ability to terminate DNA synthesis makes it a candidate for antiviral therapies.
- Clinical Studies : Long-term exposure to ddCMP has been studied in HIV-infected patients, revealing insights into its pharmacokinetics and potential side effects .
Case Studies
- Antiviral Efficacy Against HIV :
-
Mitochondrial Toxicity Investigation :
- Research on HepaRG cells revealed that exposure to ddCMP led to significant mtDNA depletion and impaired mitochondrial function. Proliferating cells showed decreased viability at concentrations as low as 0.2 μM . This study underscores the importance of understanding the side effects associated with long-term use of nucleoside analogues.
Mecanismo De Acción
El mecanismo de acción de 2’,3’-Dideoxycitidina-5’-Monofosfato implica su incorporación al ARN viral por las polimerasas virales. Una vez incorporado, actúa como un terminador de cadena, evitando la elongación posterior de la cadena de ARN viral. Esta inhibición de la síntesis de ARN viral es un factor clave en su actividad antiviral . El compuesto se dirige a las polimerasas virales e interfiere con el proceso de replicación, lo que reduce la carga viral .
Comparación Con Compuestos Similares
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
2'-Deoxycytidine-5'-monophosphate (dCMP)
- Structure : Contains a 3'-OH group on the ribose, enabling DNA elongation.
- Function: A natural nucleotide incorporated into DNA during replication.
- Key Difference : The presence of 3'-OH in dCMP allows phosphodiester bond formation, whereas ddCMP’s lack of this group results in chain termination .
Cytidine-5'-monophosphate (5'-CMP)
- Structure : Ribose sugar with 2'-OH and 3'-OH groups.
- Function : A ribonucleotide involved in RNA synthesis and cellular signaling (e.g., cyclic CMP).
- Key Difference : The ribose sugar in 5'-CMP supports RNA polymerase activity, while ddCMP’s dideoxy structure is specific to DNA synthesis inhibition .
5-Chloro-2'-deoxycytidine-5'-triphosphate (CldCTP)
- Structure : Chlorine substitution at the C5 position of cytosine.
- Function: Acts as a mutagenic analog in carcinogenesis studies by mispairing with adenine during replication.
- Key Difference : Modifications on the base (C5-Cl) alter base-pairing fidelity, whereas ddCMP’s modifications are sugar-based .
(β-P-Borano)-2',3'-dideoxycytidine-5'-triphosphate
- Structure: Boron atom replaces a non-bridging oxygen in the phosphate group.
- Function : Exhibits enhanced suppression of drug-resistant HIV RT due to improved binding affinity.
- Key Difference: The borano group increases resistance to enzymatic degradation compared to ddCMP .
2',3'-Dideoxy-3'-aminonucleoside-5'-triphosphate
- Structure: 3'-amino group replaces the 3'-OH.
- Function : Superior chain terminator with higher incorporation efficiency into DNA by polymerases.
- Key Difference: The 3'-amino group enhances termination efficacy compared to ddCMP’s unmodified 3' position .
Enzymatic Incorporation and Antiviral Activity
Table 1: Incorporation Efficiency and Antiviral Activity
Metabolic and Pharmacokinetic Properties
Table 2: Metabolic Pathways
- Key Insight : ddCMP’s requirement for phosphorylation limits its direct therapeutic utility, unlike pre-activated analogs like CldCTP .
Actividad Biológica
2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) is a nucleoside analogue primarily studied for its antiviral properties, particularly against retroviruses such as HIV. This compound is a derivative of cytidine, lacking both the 2' and 3' hydroxyl groups, which is critical for its mechanism of action as a chain terminator during DNA synthesis. This article explores the biological activity of ddCMP, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Target Enzymes
The primary target of ddCMP is cytidylate kinase , an enzyme involved in the nucleotide biosynthesis pathway. By inhibiting this enzyme, ddCMP disrupts the conversion of nucleoside monophosphates (NMPs) to nucleoside diphosphates (NDPs), essential for DNA and RNA synthesis.
Mode of Action
As a nucleoside analogue, ddCMP mimics natural nucleosides and gets incorporated into the growing DNA chain during replication. The absence of the hydroxyl group at the 3' position prevents further elongation of the DNA strand, effectively terminating viral replication .
Cellular Effects
Research indicates that ddCMP significantly impacts various cell types by influencing DNA and RNA biosynthesis. This activity is crucial for cell growth and division. In vitro studies have shown that ddCMP can inhibit cell proliferation, particularly in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetic profile of ddCMP suggests it is absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine. Its solubility in water indicates stability in aqueous solutions, which is beneficial for therapeutic applications.
Mitochondrial Toxicity
A study investigated the mitochondrial toxicity of ddCMP in HepaRG cells. Results showed that exposure to ddCMP led to significant depletion of mitochondrial DNA (mtDNA) and impaired mitochondrial bioenergetics. Proliferating cells exhibited a 50% decrease in viability at concentrations as low as 0.2 μM after treatment . Differentiated cells were less sensitive but still displayed defects in respiratory capacity at higher concentrations.
Comparative Antiviral Activity
In comparative studies against HIV-1, ddCMP was evaluated alongside other dideoxynucleosides like AZT and ddI. The results indicated that while ddCMP has antiviral properties, its effectiveness varies based on intracellular phosphorylation rates and the specific cellular environment. The intracellular levels of ddCMP triphosphate were significantly lower than those of AZT triphosphate, suggesting that its antiviral potency might be limited by its metabolic activation .
Data Tables
Compound | IC50 (μM) | Cell Type | Effect |
---|---|---|---|
ddCMP | 0.2 | Proliferating HepaRG | 50% inhibition of viability |
ddCMP | 22 | Differentiated HepaRG | Reduced respiratory capacity |
AZT | 0.06 | PHA-stimulated PBM | Highly potent against HIV-1 |
ddI | Variable | PHA-stimulated PBM | Lower potency compared to AZT |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which 2',3'-Dideoxycytidine-5'-monophosphate inhibits DNA synthesis?
- Methodological Answer : this compound (ddCMP) lacks 3'-hydroxyl groups, preventing the formation of phosphodiester bonds during DNA elongation. This results in chain termination. To validate this, researchers can perform in vitro DNA polymerization assays using DNA polymerase and compare elongation rates in the presence of ddCMP versus natural dCMP. Gel electrophoresis can visualize truncated DNA products .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store ddCMP at -20°C in a tightly sealed, desiccated container to prevent hydrolysis. Purity degradation can be monitored via UV-Vis spectroscopy (λmax = 277 nm) or HPLC analysis. Avoid exposure to oxidizing agents and repeated freeze-thaw cycles .
Q. Which analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (277 nm) for purity assessment. Mass spectrometry (MS) can confirm molecular weight (291.2 g/mol) and isotopic labeling (if applicable). Nuclear magnetic resonance (NMR) validates structural integrity, particularly the absence of 2' and 3' hydroxyl groups .
Advanced Research Questions
Q. How can enzyme kinetics studies elucidate the inhibitory effects of this compound on viral RNA-dependent RNA polymerases (RdRPs)?
- Methodological Answer : Perform steady-state kinetic assays using increasing concentrations of ddCMP alongside natural substrates (e.g., CTP). Measure and via spectrophotometric detection of pyrophosphate release. Crystallographic studies (e.g., X-ray diffraction) of RdRP-ddCMP complexes can identify binding interactions at catalytic or non-catalytic sites, as demonstrated in structural analyses of similar nucleotide analogs .
Q. What experimental approaches resolve discrepancies in reported IC50 values of this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, Mg²⁺ concentration, enzyme source) to minimize variability. Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity. Cross-validate results with orthogonal methods, such as surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. How can this compound be utilized in crystallographic studies to map enzyme-substrate interactions?
- Methodological Answer : Co-crystallize target enzymes (e.g., DNA polymerases or kinases) with ddCMP under saturating conditions. Use synchrotron radiation for high-resolution data collection. Structural comparisons with native substrates (e.g., dCMP) highlight steric hindrance or altered hydrogen bonding due to the absence of 2' and 3' hydroxyl groups. Molecular dynamics simulations can further analyze conformational effects .
Q. What strategies optimize the synthesis of this compound derivatives for probing nucleotide analog specificity?
- Methodological Answer : Chemically modify the phosphate group (e.g., thiophosphate substitution) or base moiety (e.g., fluorophore conjugation) using solid-phase synthesis. Purify intermediates via ion-exchange chromatography. Validate modifications using tandem MS/MS and assess biological activity via in vitro polymerase inhibition assays .
Propiedades
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJMXAZJKUGYGW-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908787 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-76-2 | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104086-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Cytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-CYTIDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.